3,5-Dichlorobenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides, which have been extensively studied due to their diverse biological activities and applications in various fields. Benzenesulfonamides are known to act as inhibitors of carbonic anhydrases, enzymes that play a crucial role in physiological processes such as respiration, acid-base balance, and the formation of cerebrospinal fluid, gastric acid, and aqueous humor5610. The structural modifications of benzenesulfonamides have led to the discovery of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic agents23789.
Analytical ChemistryIn analytical chemistry, benzenesulfonamides have been utilized as selective oxidants. For example, sodium N-chlorobenzenesulfonamide has been used for the oxidation of hexosamines in an alkaline medium, leading to the formation of various acids, which can be important in the structural analysis of sugars1.
Anticancer ResearchBenzenesulfonamides have shown significant potential as anticancer agents. Novel derivatives have been synthesized with cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. These compounds can induce apoptosis and inhibit cell proliferation, making them promising candidates for cancer therapy23910. For instance, compounds with a naphthyl moiety and triazine derivatives have demonstrated potent anticancer activity and metabolic stability2.
Anti-inflammatory and Analgesic ApplicationsSome benzenesulfonamide derivatives have been synthesized with anti-inflammatory activity, showing more potency than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib in animal models. These compounds have also exhibited COX-1 and COX-2 inhibitory activity, which is crucial for their anti-inflammatory effects7.
Antidiabetic ResearchIn the context of diabetes, N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides have been designed as aldose reductase inhibitors. Aldose reductase is an enzyme involved in the polyol pathway, which is implicated in diabetic complications. Inhibitors of this enzyme can potentially be used to treat or prevent such complications4.
Antiparasitic ActivityThe antiparasitic activity of benzenesulfonamides has been demonstrated through their inhibition of glycolysis in parasites. For example, 4-amino-6-trichloroethenyl-1,3-benzenedisulfonamide has shown a potent concentration-dependent inhibition of glucose uptake by Fasciola hepatica, a parasitic flatworm, indicating its potential as a fasciolicide8.
While 3,5-Dichlorobenzenesulfonamide plays a crucial role in synthesizing VLA-4 antagonists and radiolabeled tracers, [] its potential applications extend beyond these areas. Future research could explore its use in developing other pharmaceutical compounds or as a reagent in various chemical reactions. Additionally, further exploration of its physicochemical properties and potential biological activities could unveil new avenues for research and applications in diverse fields.
The compound is classified as a sulfonamide, which is a group of compounds containing the sulfonamide functional group . Sulfonamides are known for their antibacterial properties and have been widely used in pharmaceuticals. 3,5-Dichlorobenzenesulfonamide specifically falls under the category of chlorinated aromatic sulfonamides.
The synthesis of 3,5-Dichlorobenzenesulfonamide typically involves several methods:
The molecular structure of 3,5-Dichlorobenzenesulfonamide features:
3,5-Dichlorobenzenesulfonamide can participate in various chemical reactions:
The mechanism of action for 3,5-Dichlorobenzenesulfonamide primarily involves interactions with biological targets through its sulfonamide moiety. This group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The presence of chlorine atoms enhances the compound's reactivity and binding affinity towards biological molecules .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to analyze the compound's structure and purity.
3,5-Dichlorobenzenesulfonamide has several significant applications:
3,5-Dichlorobenzenesulfonamide is systematically named following IUPAC conventions as 3,5-dichlorobenzene-1-sulfonamide, unambiguously defining the positions of chlorine substituents relative to the sulfonamide functional group. The compound exhibits a crystalline solid morphology under standard conditions, typically presenting as a white to yellow powder with a characteristic melting point range of 161–165°C [5] [8].
Spectroscopic characterization confirms the expected structural features: Infrared spectroscopy reveals asymmetric and symmetric S=O stretching vibrations at approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively, alongside N-H stretches observed near 3200 cm⁻¹. Nuclear magnetic resonance (NMR) spectra display distinctive aromatic proton signals between 7.4–8.2 ppm in the ¹H NMR spectrum, while ¹³C NMR resonances for the chlorinated carbons appear characteristically downfield due to the electron-withdrawing effects [4] [8].
Table 1: Fundamental Chemical Identifiers of 3,5-Dichlorobenzenesulfonamide
Property | Value/Descriptor |
---|---|
IUPAC Name | 3,5-Dichlorobenzene-1-sulfonamide |
Molecular Formula | C₆H₅Cl₂NO₂S |
CAS Registry Number | 19797-32-1 |
Molecular Weight | 226.08 g/mol |
Melting Point | 161–165 °C |
Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N |
InChI Key | AHNOVNYOUPQVRX-UHFFFAOYSA-N |
PubChem CID | 705607 |
ChemSpider ID | 623744 |
Commercial Availability | TCI America, Ukrorgsyntez Ltd. [5] [8] |
The broader chemical class of benzenesulfonamides emerged prominently in the 1930s with the discovery of Prontosil Rubrum (sulfamidochrysoïdine), the first commercially available sulfonamide antibiotic. While this breakthrough catalyzed extensive research into sulfonamide derivatives for chemotherapeutic applications, the specific synthesis and characterization of 3,5-dichlorobenzenesulfonamide occurred later as part of systematic efforts to explore halogenated analogs [2].
Unlike early sulfa drugs featuring heterocyclic substitutions on the sulfonamide nitrogen, 3,5-dichlorobenzenesulfonamide was primarily developed as a chemical building block rather than a therapeutic agent per se. Its symmetric halogenation pattern offered advantages in synthetic manipulation, particularly in electrophilic substitution reactions where the chlorine atoms could be further functionalized or leveraged as directing groups. The compound entered commercial catalogs by the late 20th century, with entities like Ukrorgsyntez Ltd. listing it as a specialty chemical available for research and development purposes since at least 2001 [5]. This trajectory reflects its evolution from a synthetic curiosity to a recognized intermediate in modern medicinal chemistry.
3,5-Dichlorobenzenesulfonamide occupies a significant niche as a versatile synthon in complex molecule assembly, particularly through reactions exploiting the nucleophilicity of the sulfonamide nitrogen or the electrophilic character of the chlorinated aromatic ring. Its synthetic utility is exemplified in several key applications:
Pharmaceutical Intermediate: The compound serves as a precursor to biologically active molecules through N-alkylation, N-acylation, or transition-metal-catalyzed cross-coupling. For instance, it functions as the sulfonamide component in the synthesis of N-arylsulfonyl-indole-2-carboxamide derivatives investigated as dual inhibitors of galectin-3 and galectin-8C. These proteins play critical roles in cancer progression and fibrosis, with optimized derivatives demonstrating dissociation constants (Kd) in the low micromolar range (e.g., 4.12 µM for galectin-3 inhibition) [3].
Hybrid Molecule Construction: Its integration into pharmacophore hybridization strategies enhances biological activity profiles. Researchers have coupled 3,5-dichlorobenzenesulfonamide with privileged scaffolds like chalcones (known for anticancer properties) and hydrazones (noted for enzyme inhibition) to generate novel chemical entities. This approach exploits synergistic interactions between the sulfonamide's target affinity and the complementary biological activities of the conjugated scaffold [4] [6].
Structure-Activity Relationship (SAR) Probe: The symmetric meta-chloro substitution provides a defined electronic and steric environment for probing SAR in medicinal chemistry campaigns. Systematic modifications of the sulfonamide nitrogen or the aromatic ring allow researchers to delineate contributions of lipophilicity, hydrogen bonding capacity, and steric bulk to target binding and potency [3] [6].
Table 2: Bioactive Hybrids Incorporating Dichlorobenzenesulfonamide Motifs
Hybrid Structure | Biological Activity | Key Finding | Reference |
---|---|---|---|
N-(arylsulfonyl)-5-aryloxy-indole-2-carboxamides (e.g., incorporating 3,5-dichlorobenzenesulfonamide) | Dual galectin-3/galectin-8C inhibition | Compound 53: Galectin-3 Kd = 4.12 µM; Galectin-8C Kd = 6.04 µM. Demonstrated inhibition of MRC-5 fibroblast migration. | [3] |
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | Anticancer (multiple cell lines) | Derivative 5: IC₅₀ = 0.89 µg/mL against AGS gastric adenocarcinoma cells. Induced mitochondrial depolarization and caspase activation. | [4] |
4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives | Anticancer (HepG2 liver cancer) | Enhanced potency over doxorubicin; acted as carbonic anhydrase inhibitors and radiosensitizers. | [6] |
The compound’s reactivity is leveraged in diverse synthetic methodologies: